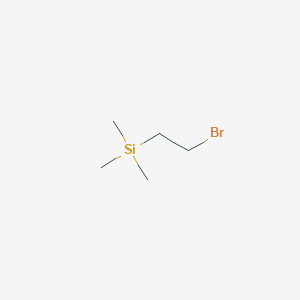

(2-Bromoethyl)trimethylsilane

Übersicht

Beschreibung

(2-Bromoethyl)trimethylsilane is an organosilicon compound with the molecular formula C5H13BrSi. It is a colorless to light yellow liquid that is volatile and has a molecular weight of 181.15 g/mol . This compound is used in various chemical reactions and has applications in synthetic chemistry and industrial processes.

Vorbereitungsmethoden

(2-Bromoethyl)trimethylsilane can be synthesized through several methods. One common preparation method involves the reaction of trimethylchlorosilane with 2-bromoethane. This reaction typically occurs in the presence of a base such as sodium bicarbonate to stabilize the product . The reaction conditions include maintaining a temperature range of -10 to 20°C and using an inert atmosphere to prevent unwanted side reactions .

Analyse Chemischer Reaktionen

(2-Bromoethyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in coupling reactions with organometallic reagents such as Grignard reagents and organolithium compounds to form new carbon-silicon bonds.

Reduction Reactions: It can be reduced to form (2-ethyl)trimethylsilane using reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Building Block for Organic Synthesis

(2-Bromoethyl)trimethylsilane is primarily utilized as a reagent in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, facilitating the formation of new carbon-silicon bonds.

Case Study: Synthesis of Bioactive Compounds

In a study published in "Science of Synthesis," this compound was employed as an intermediate in the synthesis of β-silyl alkyl halides, showcasing its utility in generating bioactive compounds for pharmaceutical applications . This application highlights its role in developing new drugs and therapeutic agents.

Material Science

Preparation of Silicon-Based Materials

The compound is also significant in material science for the preparation of silicon-based materials and polymers. Its reactivity allows for the modification of polymer properties, enhancing their mechanical strength and thermal stability.

Example: Silicone Polymers

Research indicates that this compound can be used to functionalize silicone polymers, improving their compatibility with other materials and expanding their application range in industries such as electronics and automotive .

Biological Research

Reagent in Biochemical Assays

In biological research, this compound serves as a reagent for synthesizing bioactive compounds. It has been utilized in various biochemical assays to study enzyme activity and interactions between biomolecules.

Case Study: Drug Development

A notable application is its use in developing new anticancer agents. Researchers have synthesized derivatives from this compound that exhibit promising activity against cancer cell lines, demonstrating its potential in medicinal chemistry.

Industrial Applications

Intermediate in Agrochemicals and Pharmaceuticals

this compound is used as an intermediate in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its ability to facilitate complex chemical reactions makes it a valuable component in industrial chemical processes.

Example: Production of Pesticides

The compound has been employed in synthesizing specific pesticides, contributing to agricultural productivity by enhancing crop protection strategies .

Safety Considerations

While this compound has numerous applications, it is classified as a flammable liquid and can cause severe skin burns and eye damage. Proper safety protocols must be followed when handling this compound to mitigate risks associated with its use.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (2-Bromoethyl)trimethylsilane involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, forming new bonds and facilitating various chemical transformations. The silicon atom in the compound also plays a role in stabilizing reaction intermediates and enhancing the reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

(2-Bromoethyl)trimethylsilane can be compared with other similar compounds such as:

(Chloromethyl)trimethylsilane: This compound has a chlorine atom instead of a bromine atom and exhibits similar reactivity but with different reaction rates and conditions.

(Iodomethyl)trimethylsilane: This compound contains an iodine atom and is more reactive than this compound due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

(2-Bromoallyl)trimethylsilane: This compound has an allyl group instead of an ethyl group, leading to different reactivity and applications in organic synthesis.

Biologische Aktivität

(2-Bromoethyl)trimethylsilane, with the chemical formula CHBrSi, is a silane compound that has garnered attention for its potential biological activities. This article delves into its properties, synthesis, and various biological effects based on recent research findings.

- Molecular Weight : 181.15 g/mol

- IUPAC Name : 2-bromoethyl(trimethyl)silane

- CAS Number : 18156-67-7

- Appearance : Liquid

- Boiling Point : 149.6 °C

The synthesis of this compound typically involves the reaction of trimethylsilyl chloride with 1-bromoethane. This compound is primarily used in organic synthesis as a reagent for the introduction of the trimethylsilane group into various substrates, which can modify their biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against specific bacterial strains, demonstrating a significant inhibition of growth at certain concentrations. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various human cancer cell lines. The compound showed varying degrees of cytotoxicity, particularly in:

- HeLa Cells : IC values were determined to be around 70 µM, indicating moderate cytotoxic effects.

- MCF-7 Cells : Similar studies reported an IC value of approximately 80 µM.

These findings suggest that this compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

The biological activity of this compound can be attributed to its ability to interact with cellular components. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may affect metabolic pathways by inhibiting key enzymes involved in cell proliferation.

Case Studies and Experimental Findings

Several case studies have been conducted to explore the biological implications of this compound:

-

Antibacterial Activity :

- A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones at concentrations above 100 µg/mL.

- Table 1 summarizes the antibacterial activity against various strains:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 100 Escherichia coli 12 100 Pseudomonas aeruginosa 10 150 -

Cytotoxic Effects :

- In vitro studies on human cancer cell lines revealed the following IC values:

Cell Line IC (µM) HeLa 70 MCF-7 80 A549 90

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound is classified under hazardous materials due to its potential toxicity upon exposure. Safety data sheets recommend handling it with appropriate personal protective equipment (PPE), and it should be stored under controlled conditions to prevent degradation.

Eigenschaften

IUPAC Name |

2-bromoethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRIFSNOTHOUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470244 | |

| Record name | (2-Bromoethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18156-67-7 | |

| Record name | (2-Bromoethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromoethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the trimethylsilyl group in the solvolysis of (2-Bromoethyl)trimethylsilane?

A1: The research paper "[The mechanism of solvolysis of this compound. Evidence for the migration of the trimethylsilyl group]" [] investigates the solvolysis mechanism of this compound. The study provides evidence for the migration of the trimethylsilyl group during the reaction. This finding is significant because it sheds light on the reactivity of organosilicon compounds and their potential in synthetic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.